molecular formula C9H8N6O B3718296 3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Cat. No.: B3718296
M. Wt: 216.20 g/mol
InChI Key: MWIFRGUKPXHEAT-VZUCSPMQSA-N
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Description

3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that features a pyridine ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of pyridine-2-carbaldehyde with hydrazine derivatives followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl derivatives: Compounds with similar pyridine structures.

    Triazine derivatives: Compounds with similar triazine structures.

Uniqueness

3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its combination of pyridine and triazine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O/c16-8-6-12-15-9(13-8)14-11-5-7-3-1-2-4-10-7/h1-6H,(H2,13,14,15,16)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIFRGUKPXHEAT-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331758
Record name 3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

292053-47-5
Record name 3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

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